
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester: is an organic compound with the molecular formula C18H20O4 and a molecular weight of 300.354 . This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester typically involves the esterification of benzeneacetic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high conversion rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of benzeneacetic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, alcohol.
Substitution: Formation of halogenated benzeneacetic acid derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Pentanoic acid, 3-hydroxy-, methyl ester
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
Uniqueness
Benzeneacetic acid, 2-(3-hydroxy-2-propylphenoxy)-, methyl ester is unique due to its specific structural features, including the propylphenoxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
171880-18-5 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
methyl 2-[2-(3-hydroxy-2-propylphenoxy)phenyl]acetate |
InChI |
InChI=1S/C18H20O4/c1-3-7-14-15(19)9-6-11-17(14)22-16-10-5-4-8-13(16)12-18(20)21-2/h4-6,8-11,19H,3,7,12H2,1-2H3 |
Clave InChI |
MTKWOAPUNYQQHB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC=C1OC2=CC=CC=C2CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

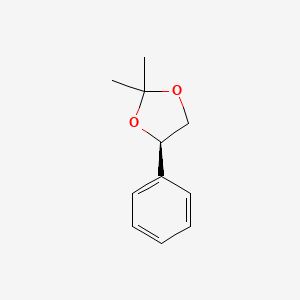
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
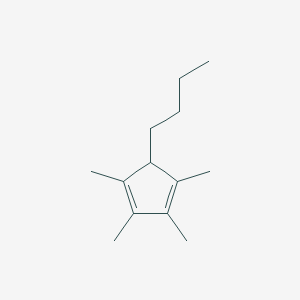
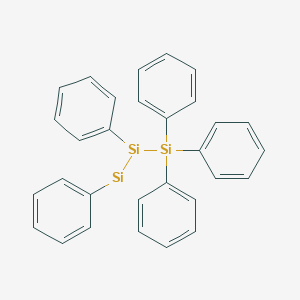
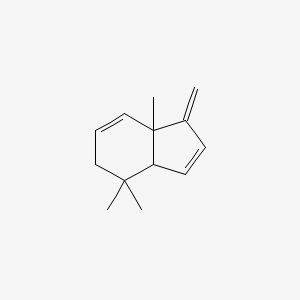
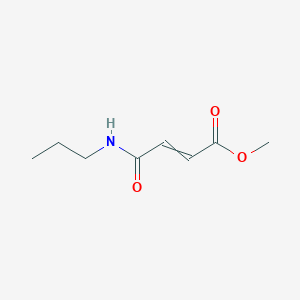
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
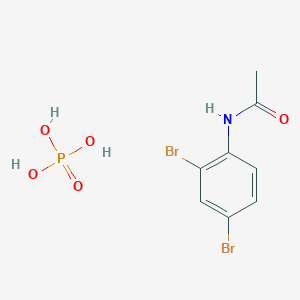
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
